(2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile
CAS No.: 1001755-18-5
Cat. No.: VC6867565
Molecular Formula: C16H17NO
Molecular Weight: 239.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001755-18-5 |
|---|---|
| Molecular Formula | C16H17NO |
| Molecular Weight | 239.318 |
| IUPAC Name | (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile |
| Standard InChI | InChI=1S/C16H17NO/c1-16(2,3)15(18)14(12-17)11-7-10-13-8-5-4-6-9-13/h4-11H,1-3H3/b10-7+,14-11+ |
| Standard InChI Key | UULHKJBIYMWYJB-APBFJCRLSA-N |
| SMILES | CC(C)(C)C(=O)C(=CC=CC1=CC=CC=C1)C#N |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile is C₁₆H₁₇NO, with a molecular weight of 239.318 g/mol. The (2E,4E) designation specifies the trans configuration of the double bonds at positions 2 and 4, which imposes rigidity on the conjugated diene backbone. The phenyl group at position 5 and the 2,2-dimethylpropanoyl (pivaloyl) group at position 2 contribute to the compound’s steric bulk and electronic profile.
Structural Elucidation
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IUPAC Name: (2E,4E)-2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile
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SMILES: CC(C)(C)C(=O)C(=CC=CC1=CC=CC=C1)C#N
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InChIKey: UULHKJBIYMWYJB-APBFJCRLSA-N
The conjugated diene system (C2–C3 and C4–C5) facilitates electron delocalization, while the nitrile group (-C≡N) introduces polarity and potential sites for nucleophilic attack. The pivaloyl group’s tert-butyl moiety enhances steric hindrance, likely influencing reaction kinetics in synthetic pathways.
Physicochemical Properties
Limited experimental data are available, but computational and analog-derived properties include:
*Solubility inferred from structural analogs with nitrile and aryl groups.
| Supplier | Purity | Availability |
|---|---|---|
| Hangzhou MolCore BioPharmatech | >95% | 1–5 g |
| ChemBK (Listed under synonyms) | Not specified | Custom synthesis |
Research Gaps and Future Directions
Current literature lacks experimental studies on this specific compound. Priority research areas include:
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Synthetic Optimization: Developing stereocontrolled routes with higher yields.
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Catalytic Applications: Testing its utility in asymmetric catalysis or as a ligand.
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Biological Screening: Assessing antimicrobial or anticancer activity in vitro.
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Stability Studies: Evaluating degradation pathways under varying pH and temperature.
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